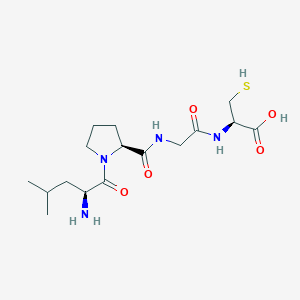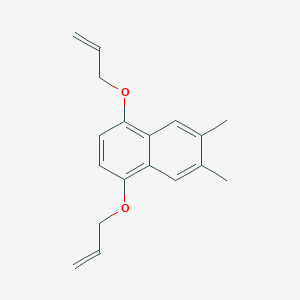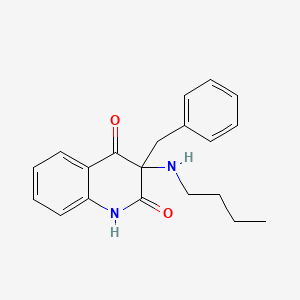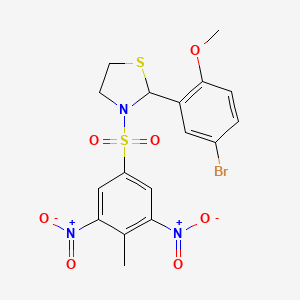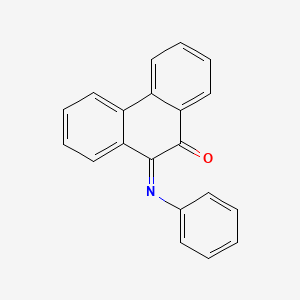
10-Phenyliminophenanthren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Phenyliminophenanthren-9-one is an organic compound with the molecular formula C20H13NO. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features an imino group attached to the phenanthrene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenyliminophenanthren-9-one typically involves the reaction of 9,10-phenanthrenequinone with aniline derivatives under specific conditions. One common method includes the use of titanium tetrachloride (TiCl4) as a catalyst in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) at elevated temperatures (around 140°C). This reaction yields the desired product with moderate efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Phenyliminophenanthren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it into phenanthrene-based amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include various phenanthrene derivatives, such as phenanthrenequinones, phenanthreneamines, and substituted phenanthrenes .
Wissenschaftliche Forschungsanwendungen
10-Phenyliminophenanthren-9-one has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It finds applications in the synthesis of dyes, agrochemicals, and materials with optoelectronic properties
Wirkmechanismus
The mechanism of action of 10-Phenyliminophenanthren-9-one involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. The imino group plays a crucial role in stabilizing the metal-ligand complex, facilitating electron transfer processes and catalytic activities .
Vergleich Mit ähnlichen Verbindungen
9,10-Phenanthrenequinone: A closely related compound with a quinone group instead of an imino group.
1,2-Bis(imino)acenaphthene (BIAN): Another imino compound with a different aromatic core.
Phenanthrenequinoneimines: Compounds with similar structural features but varying substituents on the nitrogen atom
Uniqueness: 10-Phenyliminophenanthren-9-one is unique due to its specific imino substitution on the phenanthrene core, which imparts distinct electronic properties and reactivity. This uniqueness makes it valuable in forming metal complexes with tailored properties for specific applications in catalysis and material science .
Eigenschaften
CAS-Nummer |
496962-12-0 |
|---|---|
Molekularformel |
C20H13NO |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
10-phenyliminophenanthren-9-one |
InChI |
InChI=1S/C20H13NO/c22-20-18-13-7-5-11-16(18)15-10-4-6-12-17(15)19(20)21-14-8-2-1-3-9-14/h1-13H |
InChI-Schlüssel |
CYUSWNQONTZKLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=CC=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-](/img/structure/B14232588.png)

![N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide](/img/structure/B14232612.png)
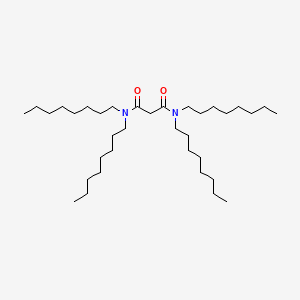
![{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate](/img/structure/B14232621.png)
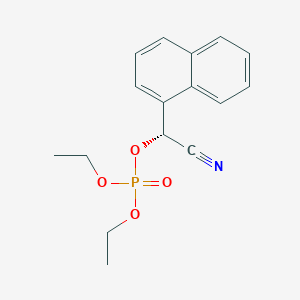
![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)
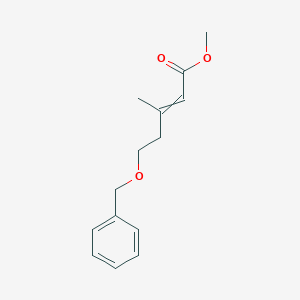
![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)

